molecular formula C9H12N2O2 B2573298 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione CAS No. 1550791-78-0

1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione

Cat. No.: B2573298
CAS No.: 1550791-78-0
M. Wt: 180.207
InChI Key: KGQVFESKVLXBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H,5H,6H,7H,8H,9H-Pyrimido[1,6-a]azepine-1,3-dione (hereafter referred to as the target compound) is a fused heterocyclic system featuring a pyrimidine ring fused to an azepine scaffold, with two ketone groups at positions 1 and 2. This bicyclic structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Derivatives of this compound are often synthesized via cyclocondensation reactions or Skraup-type protocols, as seen in related heterocycles .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-6-7-4-2-1-3-5-11(7)9(13)10-8/h6H,1-5H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQVFESKVLXBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)NC(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents such as acetic anhydride and catalysts like sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core : Pyrimido[1,6-a]azepine with 1,3-dione groups.
  • Substituents : Typically modified at positions 2, 4, or the azepine nitrogen.
  • 1,3-Dioxo-...azepine-4-carbonitrile (CAS 380344-28-5): Substituted with a carbonitrile group at position 4, altering electronic density .
Similar Compounds

Pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione

  • Core : Pyrimidine fused to a 1,4-diazepine ring.
  • Key Feature : Contains a phenyl group at position 9 and ethoxymethyl substituents, influencing crystal packing via N–H···O hydrogen bonds .
  • Biological Relevance : Explored as a tyrosine kinase inhibitor .

Pyrimido[1,6-a]pyrimidine Derivatives Core: Pyrimidine fused to another pyrimidine ring (e.g., 6-hydroxy-4-imino-8-oxo-...pyrimidine-3-carbonitrile). Substituents: Thiol (-SH) or hydroxyl (-OH) groups, which enhance solubility and metal-binding capacity .

Isoindole-1,3-dione Derivatives

  • Core : Isoindole with two ketone groups.
  • Example : 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16).
  • Synthesis : Ethylenediamine-mediated cyclization in dioxane, yielding >95% purity .
Structural Comparison Table
Compound Class Core Structure Key Substituents Notable Features
Target Compound Pyrimido[1,6-a]azepine-1,3-dione Oxadiazole, carbonitrile, acetamide High hydrogen-bonding capacity
Pyrimido[4,5-b][1,4]diazepine Pyrimido-diazepine-dione Ethoxymethyl, phenyl Stabilized by intramolecular H-bonds
Pyrimido[1,6-a]pyrimidine Pyrimidine-pyrimidine Hydroxyl, thiol, imino Metal coordination potential
Isoindole-1,3-dione Isoindole-dione Imidazole, sulfonamide Planar structure with π-π stacking
Target Compound
  • Route : LiAlH4 reduction of intermediates followed by cyclocondensation (e.g., for N-substituted acetamide derivatives) .
  • Key Step : Use of oxadiazole precursors to introduce bioisosteric groups .
Pyrimido[4,5-b][1,4]diazepine Derivatives
  • Route : Reduction of nitro intermediates with LiAlH4, followed by coupling with aryl halides .
Isoindole-1,3-diones
  • Route : Skraup reaction with nitrobenzene and glycerol under acidic conditions .

Physicochemical Properties

Target Compound
  • IR : Strong C=O stretches at 1700–1780 cm⁻¹ .
  • NMR : δ 2.30–2.63 ppm (syn/anti CH3 groups), δ 7.26–8.11 ppm (aromatic protons) .
Pyrimido[1,6-a]pyrimidines
  • IR : Broad -OH stretches at 3350–3450 cm⁻¹ .
  • MS : Molecular ion peaks at m/z 249–433 .
Comparison of Melting Points
Compound Melting Point (°C)
Target Compound (Oxadiazole derivative) 185–187
Isoindole-1,3-dione (Compound 16) 215–217
Pyrimido[1,6-a]pyrimidine 265–267

Biological Activity

1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The compound features a fused pyrimidine and azepine structure that contributes to its unique biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its interaction with biological targets such as receptors and enzymes.

1. Serotonergic Activity

Research indicates that derivatives of pyrimido[1,6-a]azepines can act as selective agonists for the 5-HT2C serotonin receptor. This receptor is implicated in various neurological and psychiatric conditions. The modulation of this receptor has therapeutic potential for disorders such as schizophrenia and anxiety disorders .

2. Anti-inflammatory Effects

Studies have shown that certain pyrimido[1,6-a]azepine derivatives exhibit significant anti-inflammatory properties. These compounds were evaluated in animal models for their ability to reduce inflammation markers and improve symptoms related to inflammatory diseases .

3. Cognitive Enhancement

Compounds related to pyrimido[1,6-a]azepine have been investigated for their effects on cognitive function. They may enhance cognitive performance by modulating neurotransmitter systems associated with memory and learning .

4. Potential Antidepressant Effects

The serotonergic activity also suggests potential antidepressant effects. By acting on serotonin receptors, these compounds could alleviate symptoms of depression and related mood disorders .

Case Study 1: Serotonin Receptor Modulation

In a study examining the effects of pyrimido[1,6-a]azepine derivatives on anxiety-like behaviors in rodents, researchers found that administration of these compounds resulted in a significant reduction in anxiety levels compared to controls. The study highlighted the role of 5-HT2C receptor activation in mediating these effects.

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory potential of various pyrimido[1,6-a]azepine derivatives using carrageenan-induced paw edema models in rats. Results demonstrated a dose-dependent reduction in edema formation, suggesting effective anti-inflammatory properties likely mediated through inhibition of pro-inflammatory cytokines.

Data Tables

Biological Activity Mechanism Potential Applications
Serotonergic ActivityAgonism at 5-HT2C receptorsTreatment of schizophrenia and anxiety disorders
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesTreatment of inflammatory diseases
Cognitive EnhancementModulation of neurotransmitter systemsImprovement in cognitive function
Antidepressant EffectsSerotonin reuptake inhibitionAlleviation of depression symptoms

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under reflux conditions. For example, reacting guanidine derivatives with cyclic ketones in ethanol or methanol with a base (e.g., NaOH) yields fused pyrimidine-azepine scaffolds. Optimization of stoichiometry and reaction time (typically 3–24 hours) is critical to avoid side products .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm hydrogen/carbon environments (e.g., δ 9.38 ppm for NH protons, δ 2.3 ppm for CH groups) .
  • IR spectroscopy to identify carbonyl stretches (~1660 cm⁻¹) and NH/OH bands (~3360–3425 cm⁻¹) .
  • X-ray crystallography for 3D conformational analysis, particularly to resolve ring puckering in the azepine moiety .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Adhere to standard organic chemistry lab safety:

  • Use fume hoods for reactions involving volatile solvents (e.g., CHCl₃, MeOH).
  • Neutralize acidic/basic waste before disposal (e.g., 1N HCl for NaOH-containing mixtures) .
  • Wear PPE (gloves, goggles) to avoid skin/eye contact with reactive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can reduce reaction time and byproducts .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps and adjust temperature/pH accordingly .

Q. How do structural modifications (e.g., substituents on the azepine ring) affect bioactivity?

  • Methodological Answer :

  • Introduce substituents via nucleophilic substitution or Suzuki coupling at reactive positions (e.g., C-6 or C-8).
  • Assess bioactivity using:
  • Enzyme inhibition assays (e.g., DHPS inhibition for antimicrobial activity) .
  • Molecular docking to predict binding affinity with target proteins (e.g., dihydrofolate reductase) .

Q. How can contradictions in spectral data between studies be resolved?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring-flipping in azepine) by variable-temperature experiments .
  • Isotopic labeling (e.g., 15N) to trace ambiguous proton assignments .

Q. What computational tools are effective for studying electronic properties and reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to map electron density distributions and predict reactive sites (e.g., electrophilic centers at C-2 and C-4) .
  • MD Simulations : Analyze solvent effects on reaction pathways (e.g., solvation energy in aqueous vs. ethanol systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.